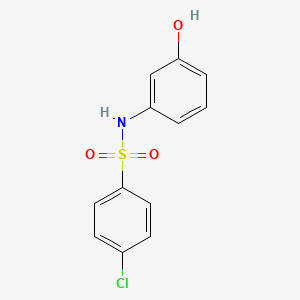

![molecular formula C21H21FN4O4 B5524734 N-[1-(4-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5524734.png)

N-[1-(4-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds closely related to N-[1-(4-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide involves multi-step organic reactions, including amination, cyclization, and acylation. A study details the synthesis of N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide derivatives, employing amination and cyclization of epichlorohydrin followed by reaction with N-substituted ethyl carbamate in the presence of a catalyst (Yang Chao, 2008).

Molecular Structure Analysis

Analysis of the molecular structure of similar compounds, like 2,2,2-trifluoro-N-[(1R,2S)-1-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-1-(3-methoxyphenyl)-2-propanyl]acetamide (AZD-5423), provides insights into the stereochemistry and crystallography of such molecules. These studies often use techniques like IR, NMR, and X-ray crystallography to determine the arrangement of atoms and the stereochemistry of the molecule (Peter Norman, 2013).

Chemical Reactions and Properties

The chemical reactivity of acetamide derivatives, including reactions like N-alkylation, cyclization, and hydrolysis, has been extensively studied. These reactions are crucial for modifying the molecular structure to enhance biological activity or alter physical and chemical properties. For example, the synthesis and herbicidal activity of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives demonstrate the chemical versatility and potential applications of such compounds (Daoxin Wu et al., 2011).

Physical Properties Analysis

The physical properties of oxazolidinone and acetamide derivatives, including solubility, melting point, and crystalline structure, can significantly affect their application in pharmaceuticals and material science. Studies on compounds like AZD-5423 reveal how crystalline forms can impact drug absorption and efficacy (Peter Norman, 2013).

科学的研究の応用

Oxazolidinone Antibacterial Agents

Oxazolidinones represent a novel class of antimicrobial agents that exhibit a unique mechanism for inhibiting bacterial protein synthesis. Studies have shown that compounds like U-100592 and U-100766, which are closely related to the compound , demonstrate significant in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecium, and Mycobacterium tuberculosis. These findings highlight the potential of oxazolidinones as a new therapeutic option for treating infections caused by drug-resistant bacteria (Zurenko et al., 1996).

Advanced Synthesis Techniques

Research into the synthesis and evaluation of oxazolidinone derivatives, including those with isoxazolinyl and pyrazolo[1,5-a]pyrimidine structures, has led to the development of compounds with enhanced antibacterial activity against various resistant Gram-positive and Gram-negative bacteria. This progress underscores the versatility of oxazolidinone scaffolds for generating potent antibacterial agents and may pave the way for the synthesis of more effective treatments for bacterial infections (Varshney et al., 2009).

Radiolabeling and Imaging Applications

The oxazolidinone class has also found applications in the field of radiopharmaceuticals. For instance, DPA-714, a compound designed with a fluorine atom, has been labeled with fluorine-18 for in vivo imaging using positron emission tomography (PET). This technique allows for the selective imaging of the translocator protein (18 kDa), highlighting the potential of oxazolidinone derivatives in the diagnosis and monitoring of neuroinflammation and other diseases (Dollé et al., 2008).

Spectroscopic Studies for Drug Characterization

Spectroscopic methods such as FT-IR, Raman, ECD, and NMR have been applied to the characterization of oxazolidinone derivatives like radezolid. These studies provide valuable insights into the identification and optical purity of these compounds, further enhancing our understanding of their chemical properties and potential therapeutic applications (Michalska et al., 2017).

将来の方向性

Given the wide range of biological activities exhibited by indazole derivatives , this compound could potentially be explored for various therapeutic applications. Future research could involve studying its biological activity, optimizing its structure for improved efficacy and safety, and investigating its mechanism of action.

特性

IUPAC Name |

N-[1-(4-fluorophenyl)-4-propan-2-yloxyindazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O4/c1-13(2)30-17-5-3-4-16-19(17)20(23-18(27)12-25-10-11-29-21(25)28)24-26(16)15-8-6-14(22)7-9-15/h3-9,13H,10-12H2,1-2H3,(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIJTUNZUBHWJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC2=C1C(=NN2C3=CC=C(C=C3)F)NC(=O)CN4CCOC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5524660.png)

![2-(4-bromo-1-naphthyl)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5524674.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5524679.png)

![9-(3-furylmethyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524693.png)

![2,2-dimethyl-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5524699.png)

![1-(3-chlorophenyl)-5-methyl-4-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5524728.png)

![(1R*,5R*)-6-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5524733.png)

![3-[(4-hydroxy-2-methylpyrimidin-5-yl)carbonyl]-7-methyl-3,7,11-triazaspiro[5.6]dodecan-12-one](/img/structure/B5524735.png)

![{4-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5524742.png)

![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5524748.png)